molecular formula C27H24ClN3O5S B10864506 2-{1-(1,3-benzodioxol-5-yl)-3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide

2-{1-(1,3-benzodioxol-5-yl)-3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B10864506
M. Wt: 538.0 g/mol
InChI Key: ROCKOGBJDLUWGN-UHFFFAOYSA-N
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Description

2-[1-(1,3-Benzodioxol-5-yl)-3-(4-chlorophenethyl)-5-oxo-2-thioxo-4-imidazolidinyl]-N~1~-(4-methoxyphenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a chlorophenethyl group, and an imidazolidinyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(1,3-benzodioxol-5-yl)-3-(4-chlorophenethyl)-5-oxo-2-thioxo-4-imidazolidinyl]-N~1~-(4-methoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Introduction of the Chlorophenethyl Group: This step involves the alkylation of the benzodioxole ring with a chlorophenethyl halide under basic conditions.

    Formation of the Imidazolidinyl Core: This is achieved through the reaction of the intermediate with thiourea and an appropriate aldehyde or ketone.

    Acetylation: The final step involves the acetylation of the imidazolidinyl intermediate with 4-methoxyphenylacetic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring and the imidazolidinyl core.

    Reduction: Reduction reactions can target the carbonyl groups within the structure.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.

Major Products Formed

    Oxidation: Products may include carboxylic acids and ketones.

    Reduction: Alcohols and amines are typical products.

    Substitution: Halogenated, nitrated, and sulfonated derivatives are common.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Materials Science: It may serve as a building block for the synthesis of advanced materials.

Biology

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor due to its complex structure.

    Drug Development: It can be explored for its pharmacological properties.

Medicine

    Therapeutic Agents: The compound may have potential as a therapeutic agent for various diseases.

    Diagnostic Tools: It can be used in the development of diagnostic assays.

Industry

    Polymer Synthesis: The compound can be used in the synthesis of specialty polymers.

    Chemical Sensors: It may be employed in the development of chemical sensors.

Mechanism of Action

The mechanism of action of 2-[1-(1,3-benzodioxol-5-yl)-3-(4-chlorophenethyl)-5-oxo-2-thioxo-4-imidazolidinyl]-N~1~-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring and the imidazolidinyl core are likely involved in binding to these targets, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(1,3-Benzodioxol-5-yl)-3-(4-chlorophenethyl)-5-oxo-2-thioxo-4-imidazolidinyl]-N~1~-(4-hydroxyphenyl)acetamide
  • 2-[1-(1,3-Benzodioxol-5-yl)-3-(4-chlorophenethyl)-5-oxo-2-thioxo-4-imidazolidinyl]-N~1~-(4-aminophenyl)acetamide

Uniqueness

The presence of the 4-methoxyphenyl group in 2-[1-(1,3-benzodioxol-5-yl)-3-(4-chlorophenethyl)-5-oxo-2-thioxo-4-imidazolidinyl]-N~1~-(4-methoxyphenyl)acetamide imparts unique chemical and biological properties, distinguishing it from similar compounds. This group can influence the compound’s solubility, reactivity, and interaction with biological targets.

Properties

Molecular Formula

C27H24ClN3O5S

Molecular Weight

538.0 g/mol

IUPAC Name

2-[1-(1,3-benzodioxol-5-yl)-3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C27H24ClN3O5S/c1-34-21-9-6-19(7-10-21)29-25(32)15-22-26(33)31(20-8-11-23-24(14-20)36-16-35-23)27(37)30(22)13-12-17-2-4-18(28)5-3-17/h2-11,14,22H,12-13,15-16H2,1H3,(H,29,32)

InChI Key

ROCKOGBJDLUWGN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=C(C=C3)Cl)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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